N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Overview
Description
N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE: is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a sulfonamide group, and an ethoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring. This can be achieved through the cyclization of catechol derivatives with appropriate reagents. The sulfonamide group is introduced via a reaction between sulfonyl chlorides and amines, often under basic conditions to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of microwave irradiation has also been reported to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions include nitrated, halogenated, and reduced derivatives of the original compound .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In the field of biology and medicine, N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has shown potential as an antibacterial and antiviral agent. Its sulfonamide group is known for its antimicrobial properties, which have been exploited in the development of new drugs .
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it suitable for creating materials with specific properties .
Mechanism of Action
The mechanism of action of N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial effects .
Comparison with Similar Compounds
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-(2-thienyl)acetamide: This compound shares a similar sulfonamide group but differs in the presence of a thienyl ring instead of a benzodioxole ring.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound contains a sulfonamide group and a valine residue, highlighting the versatility of sulfonamide chemistry.
Uniqueness: The uniqueness of N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE lies in its combination of a benzodioxole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-2-25-11-3-10-20-28(23,24)16-7-5-15(6-8-16)21-19(22)14-4-9-17-18(12-14)27-13-26-17/h4-9,12,20H,2-3,10-11,13H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPKBXXDMIVCDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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